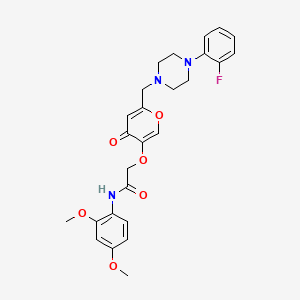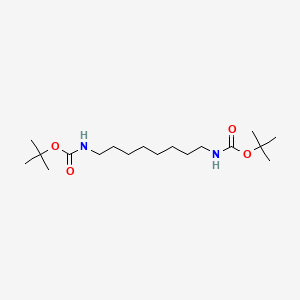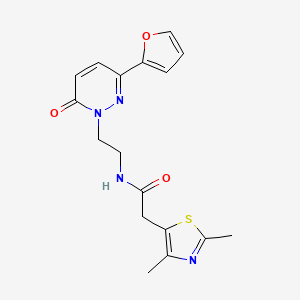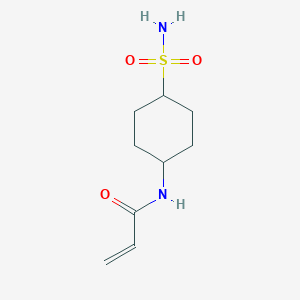![molecular formula C22H30N2O3 B2953266 N-[(2-methoxyadamantan-2-yl)methyl]-N'-(1-phenylethyl)ethanediamide CAS No. 1796946-59-2](/img/structure/B2953266.png)
N-[(2-methoxyadamantan-2-yl)methyl]-N'-(1-phenylethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-methoxyadamantan-2-yl)methyl]-N’-(1-phenylethyl)ethanediamide is a synthetic organic compound characterized by its unique structure, which includes an adamantane core substituted with a methoxy group and a phenylethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyadamantan-2-yl)methyl]-N’-(1-phenylethyl)ethanediamide typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane core is first functionalized with a methoxy group. This can be achieved through a nucleophilic substitution reaction where a suitable adamantane derivative reacts with a methoxy donor under basic conditions.
Attachment of the Phenylethyl Group: The phenylethyl group is introduced via a Friedel-Crafts alkylation reaction, where the adamantane derivative reacts with a phenylethyl halide in the presence of a Lewis acid catalyst.
Formation of the Ethanediamide Linkage: The final step involves the coupling of the substituted adamantane with an ethanediamide moiety. This can be achieved through a condensation reaction using a suitable diamine and a carbonyl compound under dehydrating conditions.
Industrial Production Methods
Industrial production of N-[(2-methoxyadamantan-2-yl)methyl]-N’-(1-phenylethyl)ethanediamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
N-[(2-methoxyadamantan-2-yl)methyl]-N’-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group under strong oxidizing conditions.
Reduction: The carbonyl groups in the ethanediamide linkage can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or other substituted phenylethyl derivatives.
科学研究应用
N-[(2-methoxyadamantan-2-yl)methyl]-N’-(1-phenylethyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders due to the presence of the adamantane core.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or unique electronic characteristics.
Biological Studies: It is used in studies exploring the interactions between synthetic compounds and biological systems, providing insights into molecular mechanisms and potential therapeutic applications.
作用机制
The mechanism of action of N-[(2-methoxyadamantan-2-yl)methyl]-N’-(1-phenylethyl)ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The adamantane core is known to interact with ion channels and receptors in the nervous system, potentially modulating their activity. The phenylethyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
N-[(2-methoxyadamantan-2-yl)methyl]-N’-(1-phenylethyl)ethanediamide: shares structural similarities with other adamantane derivatives, such as amantadine and memantine, which are used in the treatment of neurological disorders.
N-[(2-methoxyadamantan-2-yl)methyl]-N’-(1-phenylethyl)ethanediamide: also resembles certain benzamide derivatives, which are known for their diverse pharmacological activities.
Uniqueness
- The combination of the adamantane core with a methoxy group and a phenylethyl group in N-[(2-methoxyadamantan-2-yl)methyl]-N’-(1-phenylethyl)ethanediamide provides a unique structural framework that may confer distinct pharmacological properties.
- Its potential for multiple functionalizations and modifications makes it a versatile compound for various scientific and industrial applications.
属性
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-14(17-6-4-3-5-7-17)24-21(26)20(25)23-13-22(27-2)18-9-15-8-16(11-18)12-19(22)10-15/h3-7,14-16,18-19H,8-13H2,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXFFCZNLNWLJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2(C3CC4CC(C3)CC2C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-fluorobenzamide](/img/structure/B2953183.png)

![3-((5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2953186.png)

![N-Benzyl-2-chloro-N-[2-(1-ethylpyrazol-4-yl)-2-hydroxyethyl]propanamide](/img/structure/B2953188.png)
![2-(4-fluorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2953189.png)
![5-(4-phenoxyphenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2953191.png)
![N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2953192.png)
![1-benzyl-N-(2-hydroxyethyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2953193.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2953197.png)



